

Technical Guide: Physical Properties of Lithium Dichromate Crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium dichromate*

Cat. No.: *B084804*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the core physical properties of **lithium dichromate** ($\text{Li}_2\text{Cr}_2\text{O}_7$), focusing on its crystalline forms. It includes quantitative data, detailed experimental protocols for characterization, and visualizations of key workflows and property relationships to support advanced research and development.

Core Physical and Chemical Properties

Lithium dichromate is an inorganic compound that typically exists as a dihydrate ($\text{Li}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$). It is known for its strong oxidizing properties and high solubility in water.^{[1][2]} The anhydrous salt can be obtained by heating the dihydrate.^[3]

General Properties

Lithium dichromate crystals are generally described as an orange-red to yellowish-red crystalline powder.^{[1][4]} The compound is highly hygroscopic, readily absorbing moisture from the atmosphere, and is very soluble in water.^[4]

Quantitative Physical Data

The key physical constants for **lithium dichromate** are summarized in the table below. Note that values often pertain to the more common dihydrate form unless specified otherwise.

Property	Value	Citations
Molecular Formula	<chem>Li2Cr2O7</chem> (Anhydrous) <chem>Li2Cr2O7·2H2O</chem> (Dihydrate)	[4] [5]
Molecular Weight	229.87 g/mol (Anhydrous) ~265.90 g/mol (Dihydrate)	[4] [6]
Appearance	Orange-red to black-brown or yellowish-red crystalline powder	[1] [4]
Density	2.34 g/cm ³ at 30 °C (86 °F)	[4]
Melting Point	130 °C (266 °F) (for Dihydrate)	[4] [5]
Decomposition Temp.	Decomposes around 187 °C (368.6 °F)	[4] [7]
Hygroscopicity	Highly hygroscopic / Deliquescent	[4] [5]

Solubility Data

Lithium dichromate dihydrate is exceptionally soluble in water, a critical property for its application in aqueous solutions.

Temperature	Solubility (g / 100 g solution)	Citations
0.8 °C	62.36	[5]
30 °C	65.25	[5]
100 °C	73.55	[5]

Crystallographic Data

Detailed crystal structure analysis of **lithium dichromate** is limited in publicly accessible literature. The dihydrate form was reported in 1970 by Datt et al.[\[8\]](#) However, computational studies from the Materials Project have provided data for the anhydrous form.

Crystal System	Space Group	Formula	Citations
Tetragonal	P4 ₁ 2 ₁ 2	Li ₂ Cr ₂ O ₇	[9]

Note: Specific lattice parameters (a, b, c, α , β , γ) for this tetragonal structure are not readily available in the reviewed sources. The definitive crystal structure of the dihydrate, Li₂Cr₂O₇·2H₂O, was described by Datt, I.D., Rannev, N.V., Balicheva, T.G., and Ozerov, R.P. in *Kristallografiya*, 15:949–952 (1970).[\[8\]](#)

Experimental Protocols

This section outlines methodologies for the synthesis and characterization of **lithium dichromate** crystals.

Synthesis from Chromium Trioxide and Lithium Carbonate

This protocol is based on established laboratory procedures for the synthesis of alkali metal dichromates.[\[3\]](#)

- **Dissolution:** Dissolve chromium trioxide (CrO₃) in deionized water in a beaker to create a concentrated, dark red solution. The process is exothermic and should be managed with cooling if necessary.
- **Neutralization:** Slowly and incrementally add lithium carbonate (Li₂CO₃) powder to the chromium trioxide solution. Each addition will result in vigorous effervescence (CO₂ release). Continue adding Li₂CO₃ until the bubbling ceases, indicating the reaction is complete. The solution pH should shift from highly acidic to near-neutral (pH 4-5).[\[3\]](#)
- **Concentration:** Gently heat the resulting **lithium dichromate** solution on a steam bath or hot plate at low-to-moderate heat to evaporate excess water and concentrate the solution.
- **Crystallization:** Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature. Orange-red crystals of **lithium dichromate** dihydrate will precipitate. For higher purity, the solution can be filtered while hot to remove any impurities before cooling.

- Isolation and Drying: Isolate the crystals by filtration. Due to the compound's highly hygroscopic nature, traditional air drying is ineffective. Crystals should be dried in a desiccator over a strong drying agent (e.g., concentrated H_2SO_4 or P_4O_{10}), preferably under vacuum, at a moderately elevated temperature (e.g., 70 °C).[3]

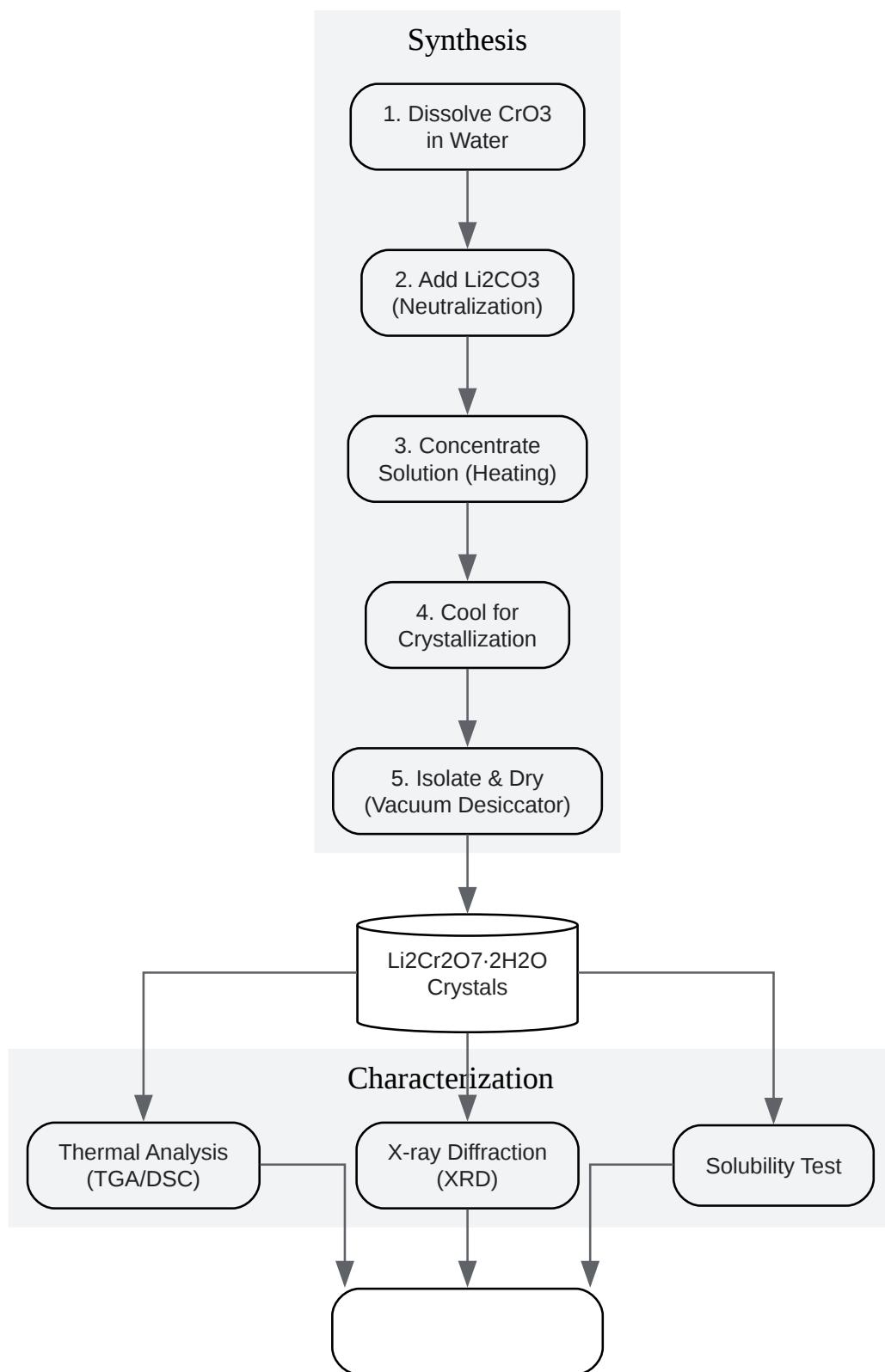
Characterization by Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine thermal stability and verify the water of hydration.

- Sample Preparation: Place 5-10 mg of the **lithium dichromate** crystal sample into an appropriate crucible (e.g., alumina or platinum).
- Instrument Setup: Place the crucible in a calibrated TGA/DSC instrument.
- Experimental Conditions: Heat the sample from ambient temperature to approximately 400-500 °C at a controlled heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon gas flow).
- Data Analysis:
 - TGA: A weight loss step observed between approximately 110 °C and 130 °C corresponds to the loss of the two water molecules from the dihydrate. The percentage of weight loss can be used to confirm the hydration state. Further weight loss at higher temperatures indicates decomposition.
 - DSC: An endothermic peak corresponding to the energy required to remove the water of hydration will be observed. Another endothermic peak will indicate the melting point, followed by exothermic peaks if decomposition occurs.

Characterization by X-ray Diffraction (XRD)

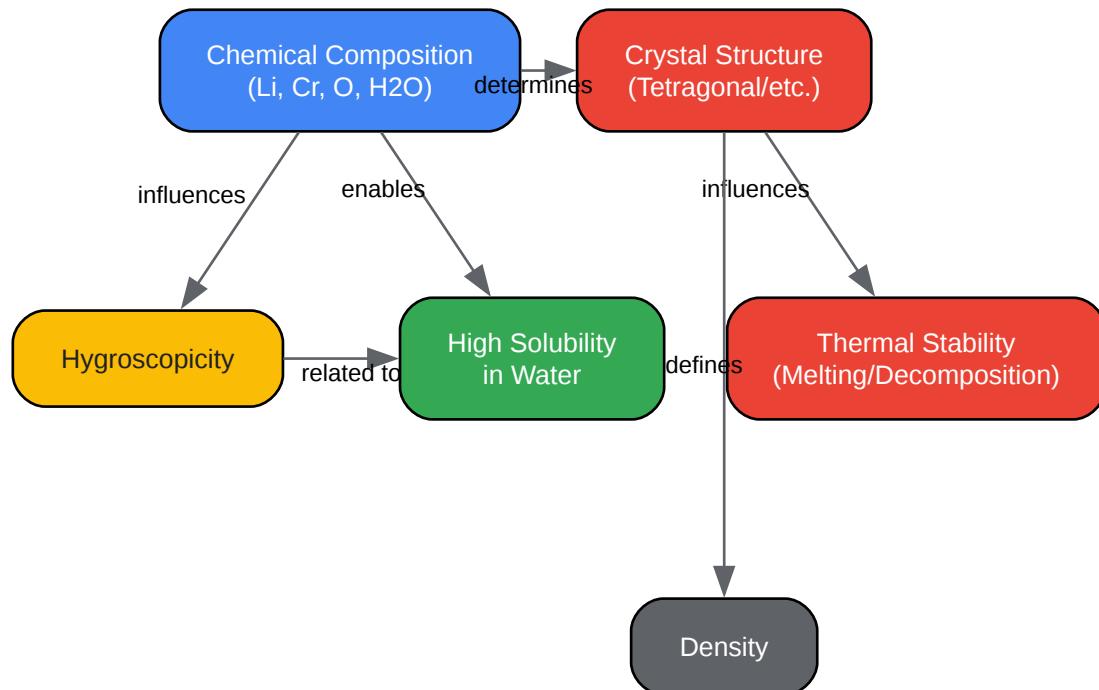
XRD is the standard method for confirming the crystal structure and phase purity of the synthesized material.


- Sample Preparation: Finely grind a small sample of the dried **lithium dichromate** crystals into a homogeneous powder using an agate mortar and pestle.

- Mounting: Mount the powder onto a sample holder according to the diffractometer's specifications.
- Data Collection: Place the sample holder in the X-ray diffractometer. Collect a diffraction pattern over a relevant 2θ range (e.g., $10\text{-}90^\circ$) using a common X-ray source (e.g., $\text{Cu K}\alpha$ radiation).
- Data Analysis: Compare the resulting diffraction pattern (peak positions and intensities) to known patterns from crystallographic databases (e.g., the International Centre for Diffraction Data - ICDD) or published literature to confirm the identity and phase purity of the compound. The collected data can also be used for Rietveld refinement to determine lattice parameters.

Visualizations

Experimental Workflow


The following diagram illustrates the typical workflow for the synthesis and characterization of **lithium dichromate** crystals.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **lithium dichromate** synthesis and analysis.

Property Relationships

This diagram illustrates the logical relationships between the key physical properties of **lithium dichromate**.

[Click to download full resolution via product page](#)

Caption: Interrelationships between key physical properties of **lithium dichromate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pfkek.jp [pfkek.jp]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Report on trying to make lithium dichromate - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. Lithium dichromate | Cr₂Li₂O₇ | CID 61692 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jmaterenvironsci.com [jmaterenvironsci.com]
- 6. Materials Data on Li₂CrP₂O₇ (SG:15) by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 7. arxiv.org [arxiv.org]
- 8. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 9. Materials Data on Li₂Cr₂O₇ (SG:2) by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Lithium Dichromate Crystals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b084804#physical-properties-of-lithium-dichromate-crystals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com